L-Cysteinyl-L-seryl-L-phenylalanyl-L-lysyl-L-valyl-L-threonine
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Overview
Description
L-Cysteinyl-L-seryl-L-phenylalanyl-L-lysyl-L-valyl-L-threonine is a peptide composed of seven amino acids: cysteine, serine, phenylalanine, lysine, valine, and threonine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-seryl-L-phenylalanyl-L-lysyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-seryl-L-phenylalanyl-L-lysyl-L-valyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be modified through substitution reactions, such as phosphorylation of serine or threonine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Kinases can phosphorylate serine or threonine residues under physiological conditions.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Phosphorylated serine or threonine residues.
Scientific Research Applications
L-Cysteinyl-L-seryl-L-phenylalanyl-L-lysyl-L-valyl-L-threonine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-seryl-L-phenylalanyl-L-lysyl-L-valyl-L-threonine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger signaling pathways, enzymatic activity, or structural changes in target proteins.
Comparison with Similar Compounds
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
- L-threonyl-L-phenylalanyl-L-isoleucyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-alanyl-L-prolyl-L-cysteinyl-L-lysyl-L-alanyl-L-alanyl-L-phenylalanyl-glycyl-L-valyl-L-alpha-aspartyl-L-arginyl-glycyl-L-lysyl-L-cysteinyl-L-methionyl-glycyl-L-lysyl-L-lysyl-L-cysteinyl-L-lysyl-L-cysteinyl-L-tyrosyl-L-valine
Uniqueness
L-Cysteinyl-L-seryl-L-phenylalanyl-L-lysyl-L-valyl-L-threonine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s structure and function, distinguishing it from other similar peptides.
Properties
CAS No. |
675108-63-1 |
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Molecular Formula |
C30H49N7O9S |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H49N7O9S/c1-16(2)23(29(44)37-24(17(3)39)30(45)46)36-26(41)20(11-7-8-12-31)33-27(42)21(13-18-9-5-4-6-10-18)34-28(43)22(14-38)35-25(40)19(32)15-47/h4-6,9-10,16-17,19-24,38-39,47H,7-8,11-15,31-32H2,1-3H3,(H,33,42)(H,34,43)(H,35,40)(H,36,41)(H,37,44)(H,45,46)/t17-,19+,20+,21+,22+,23+,24+/m1/s1 |
InChI Key |
CQIGGYMTZJBOET-OIEMOICNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CS)N |
Origin of Product |
United States |
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